molecular formula C15H18BrN2O5P B11405189 Dimethyl [2-(4-bromophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [2-(4-bromophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11405189
M. Wt: 417.19 g/mol
InChI Key: RKUJBFUFPSAYJD-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-bromophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that features a bromophenyl group, a morpholine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-bromophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the oxazole ring through cyclization reactions. The morpholine ring is then introduced via nucleophilic substitution reactions. The final step involves the phosphorylation of the oxazole ring to introduce the phosphonate group. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-bromophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Dimethyl [2-(4-bromophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Dimethyl [2-(4-bromophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. The oxazole ring can participate in coordination with metal ions, influencing various biochemical pathways. These interactions collectively contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl [2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]phosphonate: Similar structure but with a thiazole ring instead of an oxazole ring.

    Dimethyl [2-(4-bromophenyl)-5-(piperidin-4-yl)-1,3-oxazol-4-yl]phosphonate: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

Dimethyl [2-(4-bromophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H18BrN2O5P

Molecular Weight

417.19 g/mol

IUPAC Name

4-[2-(4-bromophenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C15H18BrN2O5P/c1-20-24(19,21-2)14-15(18-7-9-22-10-8-18)23-13(17-14)11-3-5-12(16)6-4-11/h3-6H,7-10H2,1-2H3

InChI Key

RKUJBFUFPSAYJD-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)N3CCOCC3)OC

Origin of Product

United States

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